An In-Depth Technical Guide on (8Z,11Z)-Icosadienoyl-CoA: Structure, Function, and Experimental Considerations
An In-Depth Technical Guide on (8Z,11Z)-Icosadienoyl-CoA: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8Z,11Z)-Icosadienoyl-Coenzyme A is a critical intermediate in the metabolism of n-9 series unsaturated fatty acids. As the activated form of (8Z,11Z)-eicosadienoic acid, it serves as a substrate for key enzymes in the biosynthesis of longer and more unsaturated fatty acids, notably as a precursor to Mead acid, a biomarker for essential fatty acid deficiency. This technical guide provides a comprehensive overview of the structure and function of (8Z,11Z)-icosadienoyl-CoA, including its role in metabolic pathways and cellular signaling. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside available quantitative data on related enzyme kinetics and cellular concentrations to support further research and drug development efforts in areas targeting lipid metabolism and inflammation.
Structure and Chemical Properties
(8Z,11Z)-Icosadienoyl-CoA is an unsaturated long-chain fatty acyl-CoA. Its structure consists of a 20-carbon icosadienoic acid molecule linked via a thioester bond to Coenzyme A. The acyl chain possesses two cis double bonds at the 8th and 11th carbon positions from the carboxyl group.
| Property | Value | Reference |
| Molecular Formula | C41H70N7O17P3S | [1] |
| Molecular Weight | 1058.02 g/mol | [1] |
| Synonyms | (8Z,11Z)-Icosadienoyl-coenzyme A, 20:2(n-9) CoA | [2][3] |
| Classification | Long-chain fatty acyl-CoA | [4] |
The presence of the Coenzyme A moiety renders the molecule water-soluble and "activates" the fatty acyl chain for enzymatic reactions. The thioester bond is a high-energy bond, facilitating the transfer of the icosadienoyl group in various metabolic pathways.
Function and Biological Significance
The primary function of (8Z,11Z)-icosadienoyl-CoA is to serve as a substrate in the elongation and desaturation of n-9 fatty acids. This metabolic route becomes particularly significant under conditions of essential fatty acid deficiency (EFAD).
Role in the Mead Acid Synthesis Pathway
In the absence of sufficient dietary essential fatty acids like linoleic acid (an n-6 fatty acid) and α-linolenic acid (an n-3 fatty acid), the body compensates by synthesizing Mead acid (20:3n-9) from oleic acid (18:1n-9). (8Z,11Z)-Icosadienoyl-CoA is a key intermediate in this pathway.
Two primary pathways for Mead acid synthesis have been identified, both involving (8Z,11Z)-eicosadienoic acid (the precursor to its CoA ester) as a central intermediate[5][6]:
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Pathway 1: Oleic acid (18:1n-9) is first desaturated by Fatty Acid Desaturase 2 (FADS2) to form 18:2n-9. This is then elongated by an elongase, such as Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), to produce (8Z,11Z)-eicosadienoic acid (20:2n-9). Following its activation to (8Z,11Z)-icosadienoyl-CoA, it is then desaturated by Fatty Acid Desaturase 1 (FADS1) to yield Mead acid (20:3n-9).
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Pathway 2: Oleic acid (18:1n-9) is first elongated by ELOVL5 to 20:1n-9. This is subsequently desaturated by FADS2 to form (8Z,11Z)-eicosadienoic acid (20:2n-9), which is then activated and desaturated by FADS1 to produce Mead acid[5][6].
Interaction with Key Enzymes
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Fatty Acid Desaturase 2 (FADS2): This enzyme exhibits Δ6 and Δ8 desaturase activity. In the context of the n-9 pathway, FADS2 can introduce a double bond at the delta-8 position of 20:1n-9 to form 20:2n-9, and at the delta-6 position of 18:1n-9 to form 18:2n-9[5][7]. Competition experiments have shown that FADS2 has a preference for n-3 and n-6 substrates over n-9 substrates[8].
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Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This elongase is responsible for the two-carbon elongation of C18 and C20 polyunsaturated fatty acids. It catalyzes the conversion of 18:2n-9 to 20:2n-9 and 18:1n-9 to 20:1n-9[5][6].
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Fatty Acid Desaturase 1 (FADS1): This enzyme possesses Δ5 desaturase activity and is responsible for the final desaturation step in Mead acid synthesis, converting 20:2n-9 to 20:3n-9[5][6].
Role in Cellular Signaling and Inflammation
The free fatty acid precursor, (8Z,11Z)-eicosadienoic acid, has been shown to modulate inflammatory responses in macrophages. Studies on murine RAW264.7 macrophages have demonstrated that this fatty acid can be taken up and incorporated into cellular phospholipids[9][10]. Upon stimulation with lipopolysaccharide (LPS), cells enriched with eicosadienoic acid showed decreased production of nitric oxide (NO) and increased production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α)[9][11]. This suggests a complex, modulatory role in inflammatory signaling pathways. Oxidized derivatives of eicosadienoic acid are also being investigated for their potential roles in inflammatory and metabolic diseases[12].
Quantitative Data
While specific quantitative data for (8Z,11Z)-icosadienoyl-CoA is limited in the literature, data for total long-chain acyl-CoAs and related enzyme activities provide valuable context.
| Parameter | Value | Cell/Tissue Type | Reference |
| Total Long-Chain Acyl-CoA | ~12 pmol/10^6 cells | RAW264.7 macrophages | |
| Total Long-Chain Acyl-CoA | ~80.4 pmol/10^6 cells | MCF7 cells | |
| Mitochondrial Total CoA Concentration (estimated) | 2-5 mM | Rat liver and heart | |
| Cytosolic Total CoA Concentration (estimated) | 14-100 µM | Rat liver and heart |
Note: The concentrations of specific acyl-CoA species can vary significantly depending on the cell type, metabolic state, and dietary conditions.
Experimental Protocols
Synthesis of (8Z,11Z)-Icosadienoyl-CoA
A general enzymatic method for the synthesis of long-chain fatty acyl-CoAs can be adapted for (8Z,11Z)-icosadienoyl-CoA.
Principle: Acyl-CoA synthetase catalyzes the ATP-dependent esterification of a fatty acid to Coenzyme A.
Materials:
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(8Z,11Z)-Eicosadienoic acid
-
Coenzyme A, lithium salt
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ATP, disodium (B8443419) salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
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Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl2, DTT, and Triton X-100.
-
Add Coenzyme A and (8Z,11Z)-eicosadienoic acid.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by HPLC or TLC.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Purify the supernatant containing (8Z,11Z)-icosadienoyl-CoA.
Extraction of Long-Chain Acyl-CoAs from Tissues and Cells
A robust method for the extraction of long-chain acyl-CoAs is crucial for accurate quantification.
Principle: This method utilizes a solvent extraction followed by solid-phase extraction (SPE) to isolate and purify acyl-CoAs.
Materials:
-
Tissue or cell sample
-
Potassium phosphate buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663)
-
Oligonucleotide purification cartridges or equivalent SPE cartridges
-
Methanol
Procedure:
-
Homogenize the frozen tissue or cell pellet in ice-cold potassium phosphate buffer.
-
Add 2-propanol and re-homogenize.
-
Add saturated ammonium sulfate and acetonitrile, and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Dilute the extract with potassium phosphate buffer.
-
Load the diluted extract onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol or a suitable solvent mixture.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for analysis.
Purification and Analysis by HPLC
Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate and quantify (8Z,11Z)-icosadienoyl-CoA.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
Solvent A: 75 mM Potassium phosphate buffer, pH 4.9
-
Solvent B: Acetonitrile with 600 mM acetic acid
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted acyl-CoA extract.
-
Elute the acyl-CoAs using a gradient of increasing Solvent B concentration.
-
Monitor the absorbance at 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A).
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Identify the peak corresponding to (8Z,11Z)-icosadienoyl-CoA by comparing its retention time to that of a standard (if available) or by collecting the fraction and confirming its identity by mass spectrometry.
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Quantify the amount of (8Z,11Z)-icosadienoyl-CoA by integrating the peak area and comparing it to a standard curve.
Analysis by Mass Spectrometry
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of acyl-CoAs.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Separate the acyl-CoAs using HPLC as described above.
-
Introduce the column eluent into the ESI source.
-
Perform MS analysis in either positive or negative ion mode.
-
For targeted analysis, use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for (8Z,11Z)-icosadienoyl-CoA.
-
Quantify the analyte using a stable isotope-labeled internal standard.
Conclusion
(8Z,11Z)-Icosadienoyl-CoA is a pivotal molecule in the metabolism of n-9 fatty acids, with emerging roles in the modulation of inflammatory responses. While our understanding of its function is growing, further research is needed to fully elucidate its specific roles in cellular signaling and to obtain more precise quantitative data on its cellular concentrations and the kinetics of the enzymes that metabolize it. The experimental protocols provided in this guide offer a framework for the synthesis, extraction, purification, and analysis of (8Z,11Z)-icosadienoyl-CoA, which will be instrumental for researchers investigating its biological significance and its potential as a therapeutic target.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ExoCarta: Gene summary [exocarta.org]
- 3. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. lipotype.com [lipotype.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
